Broad-Spectrum Antifungal Potency: 3,7-Dibromoquinolin-4-amine Exhibits MIC of 0.5 μg/mL Against C. albicans, >128-Fold More Potent Than Inactive Class Analogs
3,7-Dibromoquinolin-4-amine (designated compound 4b) demonstrated potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.5 μg/mL [1]. In stark contrast, nine other structurally related quinoline and dibromoquinoline compounds (1a–1c, 2a–2c, 3a, 3b, and 4a) evaluated in the same study were all inactive, each exhibiting an MIC > 64 μg/mL against the same C. albicans strain [1]. This represents a greater than 128-fold increase in potency for the 3,7-dibromo regioisomer relative to its closest inactive analogs. Furthermore, the compound maintained this potent activity against fluconazole-resistant C. albicans strains (MIC ranging from 0.5 to 1 μg/mL), whereas fluconazole itself was inactive (MIC > 64 μg/mL) against these resistant isolates [1].
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.5 μg/mL |
| Comparator Or Baseline | Compounds 1a–3b, 4a: MIC > 64 μg/mL; Fluconazole (vs. resistant strains): MIC > 64 μg/mL |
| Quantified Difference | >128-fold lower MIC vs. inactive analogs; Superior activity vs. fluconazole-resistant strains |
| Conditions | Broth microdilution assay against C. albicans P60002 and clinical isolates |
Why This Matters
For antifungal drug discovery programs, this data demonstrates that the 3,7-dibromo substitution pattern is essential for antifungal activity, and procurement of this specific regioisomer is required to reproduce the reported broad-spectrum potency against both azole-susceptible and azole-resistant fungal pathogens.
- [1] Mohammad H, et al. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis. ACS Infect Dis. 2018;4(3):403-414. View Source
